molecular formula C9H10BrNO2 B1267735 2-Amino-2-(3-bromophenyl)propanoic acid CAS No. 7399-36-2

2-Amino-2-(3-bromophenyl)propanoic acid

Cat. No.: B1267735
CAS No.: 7399-36-2
M. Wt: 244.08 g/mol
InChI Key: VLAAMUVAJIERNC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification

  • 2-Amino-2-(3-bromophenyl)propanoic acid is involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, especially those with a furan or thiophene nucleus. These compounds are synthesized using zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
  • The compound is used in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, involving the synthesis of benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).

Analytical and Biochemical Studies

  • It is used in the evaluation of phytotoxic and mutagenic effects, as demonstrated in a study where several cinnamic acid derivatives, including this compound derivatives, were tested for their effects on wheat seedlings (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
  • In organometallic chemistry, ω-(4-Bromophenyl)alkanoic acids, which are structurally related to this compound, have been synthesized and used for borylation studies (Zaidlewicz & Wolan, 2002).

Medical Research

  • Novel Pt(II)-complexes with an L-alanyl-based ligand, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity on cancer cells, showcasing potential applications in cancer treatment (Riccardi et al., 2019).

Material Science

  • The compound is used in the modification of poly vinyl alcohol/acrylic acid hydrogels in radiation-induced polymer modification studies. These modifications have implications in medical applications, particularly due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Environmental Studies

  • In environmental science, this compound-related compounds have been studied for their adsorption behavior, such as in the investigation of Henry's constants of similar amino acids in chromatographic processes, which is crucial for understanding their environmental interactions and separations (Han et al., 2008).

Safety and Hazards

The safety information for “2-Amino-2-(3-bromophenyl)propanoic acid” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335 .

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAAMUVAJIERNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288163
Record name 2-amino-2-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-36-2
Record name α-Amino-3-bromo-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7399-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 54406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7399-36-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54406
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(3-bromophenyl)propanoic acid
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